(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Advanced Bioconjugation
(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Advanced Bioconjugation
Introduction: (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a sophisticated bifunctional linker molecule designed for applications in chemical biology, peptide synthesis, and drug development. Its unique structure incorporates three key chemical moieties: a carboxylic acid, an Fmoc-protected amine at the alpha-position, and a terminal azide (B81097) group. This arrangement makes it an invaluable tool for creating complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The Fmoc-protected amine allows for its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS), while the terminal azide serves as a versatile handle for "click chemistry" reactions, enabling the covalent attachment of payload molecules, such as toxins or imaging agents.
This guide provides a comprehensive overview of the structure, properties, and applications of (R)-8-Azido-2-(Fmoc-amino)octanoic acid for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a chiral amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for peptide synthesis, while the azido (B1232118) group offers a bioorthogonal handle for subsequent conjugation reactions.
Table 1: Physicochemical Properties of (R)-8-Azido-2-(Fmoc-amino)octanoic acid
| Property | Value | Reference(s) |
| CAS Number | 1191429-18-1 | |
| Molecular Formula | C₂₃H₂₆N₄O₄ | |
| Molecular Weight | 422.49 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds[1] |
| Purity (Typical) | ≥98% (HPLC) | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in organic solvents such as DMF, DCM | Inferred from related compounds[1] |
Core Functionalities and Chemical Reactivity
The molecule's utility stems from its distinct functional groups, each enabling a specific chemical transformation. This trifecta of reactivity allows for a modular and controlled approach to building complex biomolecules.
Caption: Functional components and reactivity pathways of the linker molecule.
Primary Application: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This molecule is primarily used as a non-cleavable linker in the synthesis of ADCs.[2][3] The workflow involves incorporating the linker into a peptide or directly onto an antibody, followed by the conjugation of a drug payload via click chemistry. The azide group allows for highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][4]
Caption: General workflow for synthesizing an ADC using the linker molecule.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and application of (R)-8-Azido-2-(Fmoc-amino)octanoic acid.
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Starting Material: An appropriate Fmoc-protected diamino acid precursor (e.g., Fmoc-diaminooctanoic acid).
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Diazo Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride is a stable and safe choice.[5]
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Catalyst: Copper (II) sulfate (B86663) (CuSO₄).[5]
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Protocol:
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Dissolve the Fmoc-protected amine precursor in a biphasic solvent system (e.g., H₂O, MeOH, and CH₂Cl₂).[5]
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Add CuSO₄ (catalytic amount) and the imidazole-1-sulfonyl azide hydrochloride (excess).
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Adjust the pH of the aqueous phase to ~9 using a base like potassium carbonate (K₂CO₃) to initiate the reaction.
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Stir the mixture vigorously at room temperature for 18-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform a workup: Dilute with an organic solvent, separate the aqueous phase, and extract it multiple times.
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Combine the aqueous extracts, wash with a nonpolar solvent like ether to remove impurities, and then acidify to pH 2 with HCl.
-
Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or ether) to isolate the final product.
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[5]
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This protocol outlines the coupling of the amino acid onto a resin-bound peptide chain with a free N-terminal amine.
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Materials: Swelled peptide synthesis resin, (R)-8-Azido-2-(Fmoc-amino)octanoic acid, coupling reagents (e.g., HBTU, HOBt, or HATU), a tertiary amine base (e.g., DIPEA), and DMF.
-
Protocol:
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes to remove the N-terminal Fmoc group, then wash thoroughly with DMF.
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Activation: In a separate vessel, dissolve (R)-8-Azido-2-(Fmoc-amino)octanoic acid (3-5 equivalents), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 5 minutes.
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Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Washing: Drain the reaction vessel and wash the resin extensively with DMF, followed by DCM and methanol, to remove excess reagents.
-
Confirmation: Perform a Kaiser test or other colorimetric test to confirm the successful coupling (absence of free primary amines).
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This protocol describes the conjugation of the azide-functionalized peptide or antibody to a molecule containing a terminal alkyne.
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Materials: Azide-functionalized biomolecule, alkyne-modified payload, copper(II) sulfate (CuSO₄), sodium ascorbate (B8700270), and a copper-stabilizing ligand (e.g., TBTA or BTTAA). The reaction is typically performed in an aqueous buffer (e.g., PBS).
-
Protocol:
-
Preparation: Prepare stock solutions of all reagents. Dissolve the azide-functionalized biomolecule in the chosen buffer. Dissolve the alkyne payload in a compatible solvent like DMSO.
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Reaction Mixture: To the biomolecule solution, add the alkyne payload (1.5-5 equivalents).
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Catalyst Addition: Sequentially add the copper ligand, CuSO₄ (final concentration ~1 mM), and freshly prepared sodium ascorbate (final concentration ~5 mM).
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Incubation: Gently agitate the reaction mixture at room temperature, protected from light, for 1-4 hours. Monitor the reaction progress using LC-MS or SDS-PAGE.
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Purification: Once the reaction is complete, purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted payload and catalyst components.
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Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this chemical.[1]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[1][6] Avoid contact with skin and eyes.[1]
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Storage: Store in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.
Conclusion
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a powerful and versatile chemical tool for researchers. Its defined stereochemistry and orthogonal reactive handles provide a precise method for constructing complex, well-defined bioconjugates. Its primary role as a non-cleavable linker in ADC development underscores its importance in the field of targeted therapeutics, enabling the creation of stable and effective drug delivery systems.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-8-Azido-2-(Fmoc-amino)octanoic acid - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. 8-Azido-octanoic acid 95% | CAS: 217180-76-2 | AChemBlock [achemblock.com]
